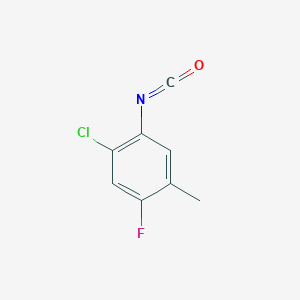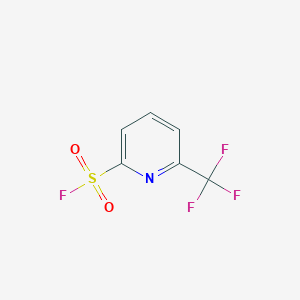
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring, along with a sulfonyl fluoride group (-SO₂F).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(Trifluoromethyl)pyridine with sulfur tetrafluoride (SF₄) under controlled conditions . Another approach includes the use of trifluoromethyl-containing building blocks in a condensation reaction .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl group .
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves the interaction of its reactive sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of biological molecules, such as enzymes . The trifluoromethyl group enhances the compound’s stability and lipophilicity, contributing to its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: Another derivative with a methyl group and a sulfonyl chloride group.
Uniqueness
6-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its combination of the trifluoromethyl group and the sulfonyl fluoride group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .
Propriétés
Formule moléculaire |
C6H3F4NO2S |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
6-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-5(11-4)14(10,12)13/h1-3H |
Clé InChI |
NRZMSUDBMUTBCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)S(=O)(=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




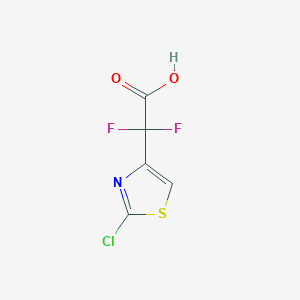
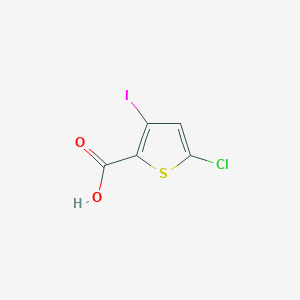
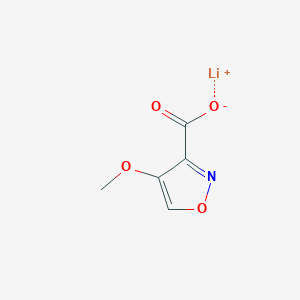




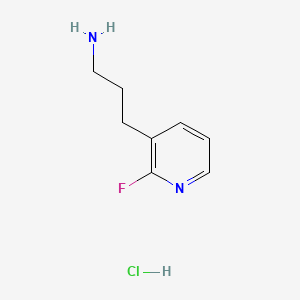
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
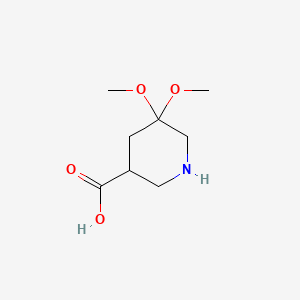
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
